molecular formula C7H2ClF5 B1453282 6-Chloro-2,3-difluorobenzotrifluoride CAS No. 1208076-15-6

6-Chloro-2,3-difluorobenzotrifluoride

Cat. No.: B1453282
CAS No.: 1208076-15-6
M. Wt: 216.53 g/mol
InChI Key: IETMTNZSWMUANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2,3-difluorobenzotrifluoride is a versatile halogenated aromatic building block For Research Use Only . Not for diagnostic, therapeutic, or personal use. Research Applications: This compound is a key synthetic intermediate in organic chemistry, particularly for preparing complex molecules. Its structure, featuring chlorine, fluorine, and a trifluoromethyl group, allows for diverse functionalization and is valuable in the research and development of active ingredients, similar to other substituted benzotrifluorides used in agrochemicals . The specific substitution pattern on the benzene ring makes it a potential precursor for synthesizing ligands for catalysis and other novel chemical entities. Handling and Storage: Store in a cool, dry place under an inert atmosphere . Researchers should consult the Safety Data Sheet (SDS) and handle this material using appropriate personal protective equipment in a well-ventilated fume hood .

Properties

IUPAC Name

1-chloro-3,4-difluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF5/c8-3-1-2-4(9)6(10)5(3)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETMTNZSWMUANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen Exchange via Fluorination of Chlorinated Precursors

A widely used method involves the partial fluorine substitution of chlorinated benzotrifluorides using fluoride ion sources such as potassium fluoride (KF) or cesium fluoride (CsF) in high-boiling polar aprotic solvents like tetramethylene sulfone. This nucleophilic aromatic substitution selectively replaces chlorine atoms with fluorine under elevated temperatures.

Example Process:

  • Starting from 2,3,4-trichlorobenzotrifluoride, treatment with KF in tetramethylene sulfone at ~230°C leads to selective fluorination.
  • The reaction mixture is distilled to separate the desired 3-chloro-2,4-difluorobenzotrifluoride product with high purity (~97.6%).
  • Further chlorination with aluminum chloride (AlCl3) can be employed to introduce additional chlorine substituents if needed.
Step Reagents & Conditions Product Yield & Purity
Fluorination KF, tetramethylene sulfone, 230°C 3-chloro-2,4-difluorobenzotrifluoride ~97.6% purity
Chlorination AlCl3, methylene chloride, reflux 42°C, 2 h 3-chloro-2,4-difluorobenzotrichloride Isolated by distillation

This method offers regioselective control and access to fluorinated benzotrifluorides that are otherwise difficult to synthesize by direct fluorination of unsubstituted benzotrifluorides.

Catalytic Hydrogenation and Selective Dechlorination

Another preparation route involves the catalytic hydrogenation of chlorinated benzotrifluorides to selectively remove chlorine atoms, converting polychlorinated precursors into difluorochlorobenzotrifluorides.

Typical Procedure:

  • A chlorinated benzotrifluoride (e.g., 3-chloro-2,4-difluorobenzotrifluoride) is dissolved in a solvent such as acetonitrile or acetic acid.
  • Sodium carbonate or sodium acetate is added as a hydrogen chloride acceptor.
  • A catalyst such as 5% palladium on activated charcoal is introduced.
  • Hydrogen gas is bubbled through the mixture at elevated temperature (80–120°C) and pressure (up to 50 bar) for several hours.
  • The reaction progress is monitored by hydrogen uptake; completion is indicated when hydrogen consumption ceases.
  • The catalyst is removed by filtration, and the product is isolated by distillation.
Example Batch Solvent Catalyst Temp (°C) Pressure (bar) Time (h) Product Yield
100 g 3-chloro-2,4-difluorobenzotrifluoride Acetonitrile 5% Pd/C (10 g) 80 Atmospheric 10 2,4-difluorobenzotrifluoride 56 g isolated
300 g 3,5-dichloro-2,6-difluorobenzotrifluoride Acetic acid 5% Pd/C (10 g) 80–120 30–50 - 2,6-difluorobenzotrifluoride 193 g isolated

This method yields very pure products with good efficiency and allows selective dechlorination, which is advantageous for preparing specific substitution patterns.

Reaction Workup and Purification

  • After reaction completion, solid catalysts and any hydrogen chloride acceptors are removed by filtration.
  • The organic phase is often washed with water to remove inorganic residues.
  • The product is purified by fractional distillation using stainless steel packed columns to achieve high purity and defined boiling points.
  • Refractive indices and boiling points are used as quality control parameters (e.g., $$n_D^{20}$$ ~1.3968–1.3972, boiling points ~105–107°C at ~1,030 mbar).

Comparative Analysis of Methods

Feature Halogen Exchange (Fluorination) Catalytic Hydrogenation (Dechlorination)
Starting Material Polychlorinated benzotrifluoride Chlorofluorobenzotrifluoride derivatives
Reagents KF or CsF, high-boiling solvent Pd/C catalyst, H2 gas, base (Na2CO3, NaOAc)
Conditions High temperature (~230°C) Moderate temperature (80–120°C), pressure (up to 50 bar)
Selectivity High regioselectivity for fluorination Selective removal of chlorine atoms
Product Purity High (up to 97.6%) Very high, pure isolated products
Scalability Suitable for industrial scale Industrially applicable with proper equipment
Advantages Access to difficult substitution patterns Simple workup, good yields

Research Findings and Notes

  • The fluorination of chlorinated precursors is more efficient than direct fluorination of unsubstituted benzotrifluorides due to easier chlorine displacement.
  • Selective dechlorination via hydrogenation allows fine-tuning of substitution patterns, enabling the synthesis of compounds like 6-chloro-2,3-difluorobenzotrifluoride.
  • The use of palladium on activated charcoal is critical for catalytic activity and selectivity.
  • Reaction monitoring by hydrogen uptake ensures completion and prevents over-reduction.
  • Distillation parameters and refractive index measurements confirm product identity and purity.
  • The described methods produce compounds with substitution patterns previously difficult to access, expanding synthetic capabilities in fluorinated aromatic chemistry.

Summary Table of Key Preparation Methods for this compound

Method Starting Material Reagents & Catalyst Conditions Product Purity Notes
Fluoride Ion Exchange 2,3,4-trichlorobenzotrifluoride KF, tetramethylene sulfone 230°C, 3 h ~97.6% High regioselectivity, distillation purification
Catalytic Hydrogenation 3-chloro-2,4-difluorobenzotrifluoride 5% Pd/C, H2, Na2CO3 80°C, atmospheric pressure, 10 h High purity Selective dechlorination, simple filtration & distillation
Friedel-Crafts Chlorination (for intermediates) 3-chloro-2,4-difluorobenzotrifluoride AlCl3, methylene chloride Reflux 42°C, 2 h High purity Used for further chlorination steps

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-difluorobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation and reduction can lead to the formation of different functionalized benzene compounds .

Scientific Research Applications

6-Chloro-2,3-difluorobenzotrifluoride has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Chloro-2,3-difluorobenzotrifluoride exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, which can stabilize intermediates and transition states. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 6-Chloro-2,3-difluorobenzotrifluoride with structurally related benzotrifluoride derivatives and other halogenated aromatics:

Compound Name Molecular Formula Substituents/Functional Groups Key Applications/Properties
This compound* C₇H₂ClF₅ -CF₃, 6-Cl, 2-F, 3-F Likely agrochemical intermediate
3,4-Dichlorobenzotrifluoride C₇H₃Cl₂F₃ -CF₃, 3-Cl, 4-Cl Pesticide synthesis; high stability
4-Chloro-3-nitrobenzotrifluoride C₇H₃ClF₃NO₂ -CF₃, 4-Cl, 3-NO₂ Reactive intermediate for explosives
6-Chloro-2,3-difluorobenzenesulfonamide C₆H₄ClF₂NO₂S -SO₂NH₂, 6-Cl, 2-F, 3-F Pharmaceutical candidate (enzyme inhibition)
6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid C₈H₂ClF₅O₂ -COOH, -CF₃, 6-Cl, 2-F, 3-F Synthetic intermediate; corrosion inhibitor

*Hypothetical structure inferred from analogs.

Research Findings and Industrial Relevance

  • Agrochemical Potential: Chloro- and fluoro-substituted benzotrifluorides are prevalent in pesticide synthesis. For example, 3,4-dichlorobenzotrifluoride is a key intermediate in herbicides, leveraging halogen substituents for target specificity and environmental persistence .
  • Pharmaceutical Utility : Sulfonamide analogs (e.g., 6-Chloro-2,3-difluorobenzenesulfonamide ) demonstrate bioactivity in enzyme inhibition, suggesting that the target compound could be modified for drug discovery .
  • Synthetic Versatility : Nitro- and carboxyl-functionalized derivatives highlight the adaptability of benzotrifluoride scaffolds in diverse reactions, from nitration to esterification .

Biological Activity

6-Chloro-2,3-difluorobenzotrifluoride (CAS Number: 1208076-15-6) is a fluorinated aromatic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Its unique structure, characterized by the presence of chlorine and difluoromethyl groups, suggests a range of biological activities that warrant detailed investigation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In particular, it has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. The compound's effectiveness was assessed using standard assays such as MTT and colony formation assays, which demonstrated a dose-dependent reduction in cell viability.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Induction of apoptosis
MCF-7 (Breast Cancer)20Cell cycle arrest
A549 (Lung Cancer)25Inhibition of angiogenesis

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways critical for cancer cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : It has been observed to induce oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Regulation : The compound appears to interfere with the normal progression of the cell cycle, particularly at the G1/S checkpoint.

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.

Evaluation of Anticancer Potential

In another case study focusing on its anticancer potential, researchers treated various cancer cell lines with different concentrations of this compound. The findings revealed that at concentrations above 10 µM, significant apoptosis was observed in HeLa cells, as indicated by Annexin V staining and flow cytometry analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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